molecular formula C18H22N2O5S B3598703 N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide

Cat. No.: B3598703
M. Wt: 378.4 g/mol
InChI Key: ZZGMWNXSCLIKKF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains methoxy, sulfonyl, and amide groups attached to phenyl rings, and a methylglycinamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the sulfonyl and methoxy groups. Unfortunately, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple functional groups and phenyl rings. These groups can engage in a variety of intermolecular interactions, which could influence its physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it would interact with biological targets in the body, such as enzymes or receptors. The specific functional groups on the compound could play a key role in these interactions .

Future Directions

The future research directions for this compound could be vast and would depend on its observed properties and potential applications. It could be explored for use in various fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-10-16(8-9-17(13)25-4)26(22,23)20(2)12-18(21)19-14-6-5-7-15(11-14)24-3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMWNXSCLIKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide
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N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 3
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 4
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 5
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N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 6
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N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide

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